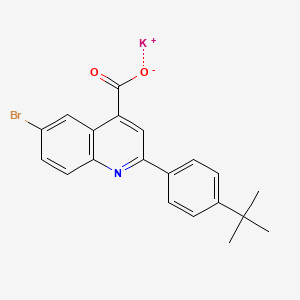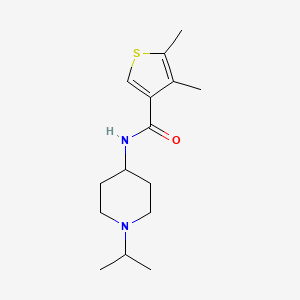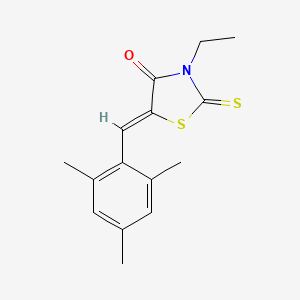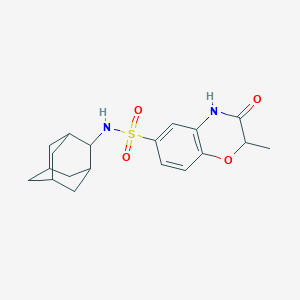
potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate, also known as KBrQ, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. KBrQ is a quinoline derivative that has a bromine atom and a tert-butylphenyl group attached to its structure.
Applications De Recherche Scientifique
Potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate has been studied for its potential applications in various scientific fields. In medicine, potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate has been found to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate has also been shown to have antibacterial activity against Gram-positive bacteria. In agriculture, potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate has been tested as a plant growth regulator, and it has been found to promote the growth of certain crops. In materials science, potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate has been used as a building block for the synthesis of new materials with potential applications in electronics and catalysis.
Mécanisme D'action
The exact mechanism of action of potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells and bacteria. potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate has also been shown to inhibit the activity of ATPases, which are enzymes that are involved in the energy metabolism of cells.
Biochemical and Physiological Effects
potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate has been shown to have both biochemical and physiological effects. In terms of biochemical effects, potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate has been shown to induce DNA damage and apoptosis in cancer cells. potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate has also been shown to inhibit the growth of bacteria by disrupting their cell membranes. In terms of physiological effects, potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate has been shown to promote the growth of certain crops by enhancing root development and nutrient uptake.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate is also relatively easy and cost-effective to synthesize. However, one limitation of using potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate is its low solubility in water, which can make it difficult to use in certain experiments. potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate is also relatively new, and more research is needed to fully understand its properties and potential applications.
Orientations Futures
There are several future directions for research on potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate. One area of interest is the development of new materials using potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate as a building block. potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate has been shown to have potential applications in electronics and catalysis, and further research in this area could lead to the development of new technologies. Another area of interest is the development of potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate-based drugs for cancer and bacterial infections. Further research is needed to fully understand the mechanism of action of potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate and to optimize its properties for use in medicine. Finally, research on the environmental impact of potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate is needed to ensure its safe use in agriculture and other applications.
Méthodes De Synthèse
The synthesis of potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate involves the reaction of 6-bromo-2-chloroquinoline with 4-tert-butylphenylboronic acid in the presence of a palladium catalyst. The resulting product is then treated with potassium carbonate to form potassium 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylate. This method has been optimized to achieve high yields and purity of the product.
Propriétés
IUPAC Name |
potassium;6-bromo-2-(4-tert-butylphenyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO2.K/c1-20(2,3)13-6-4-12(5-7-13)18-11-16(19(23)24)15-10-14(21)8-9-17(15)22-18;/h4-11H,1-3H3,(H,23,24);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXRQDQBQBJRQK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrKNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-benzodioxol-5-yl)-11-[2-(benzyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4888035.png)
![N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4888042.png)
![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4888043.png)

![1-[(3-methylbutyl)thio]-4-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4888045.png)


![ethyl 4,5-dimethyl-2-{[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4888074.png)
![2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4888088.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]nicotinamide](/img/structure/B4888118.png)

![1-cyclopentyl-4-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-piperazinone](/img/structure/B4888123.png)
![N-cyclopropyl-6-[4-(6-methyl-2-pyridinyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4888130.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-methyl-2H-chromen-2-one](/img/structure/B4888138.png)